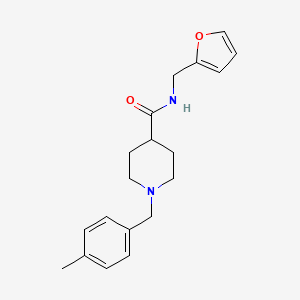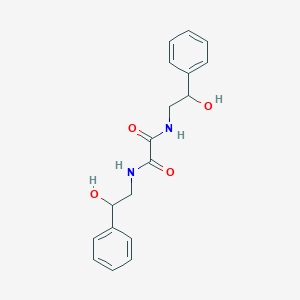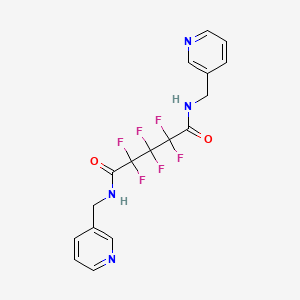
2-(2-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(2-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine involves the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to induce cell death in cancer cells, while leaving healthy cells unaffected.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine has a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death), and inhibit angiogenesis (the formation of new blood vessels). Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unaffected. This makes it a potentially safer and more effective treatment option than traditional chemotherapy drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2-(2-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine. One potential area of research is the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Additionally, further studies are needed to fully understand the mechanism of action of this compound, as well as its potential applications in other fields, such as drug delivery and anti-inflammatory therapy. Finally, more research is needed to determine the safety and efficacy of this compound in clinical trials, in order to determine its potential as a cancer treatment option.
合成方法
The synthesis of 2-(2-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine involves a series of chemical reactions. The starting materials include 2-chlorobenzaldehyde, diphenylphosphine oxide, N-methylhydroxylamine hydrochloride, and sodium hydroxide. These materials are mixed together in a solvent, and the resulting mixture is heated to form the desired product.
科学研究应用
2-(2-chlorophenyl)-4-(diphenylphosphoryl)-N-methyl-1,3-oxazol-5-amine has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has also been studied for its potential use as a drug delivery system, due to its ability to target specific cells and tissues.
属性
IUPAC Name |
2-(2-chlorophenyl)-4-diphenylphosphoryl-N-methyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN2O2P/c1-24-21-22(25-20(27-21)18-14-8-9-15-19(18)23)28(26,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDUFLAAPSZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=CC=C2Cl)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5138104.png)

![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)

![ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)
![4,4-dimethyl-2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138141.png)

![1-(2-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138156.png)


![methyl [(3-butyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5138191.png)
![1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5138198.png)